molecular formula C13H24ClNO B3082810 1-(1-Adamantylamino)propan-2-ol hydrochloride CAS No. 1134582-75-4

1-(1-Adamantylamino)propan-2-ol hydrochloride

Cat. No.: B3082810
CAS No.: 1134582-75-4
M. Wt: 245.79 g/mol
InChI Key: HZZGNTNKPVJDTO-UHFFFAOYSA-N
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Description

1-(1-Adamantylamino)propan-2-ol hydrochloride is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.33 g/mol . It is known for its unique adamantane structure, which imparts specific physical and chemical properties to the compound. This compound is used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

The synthesis of 1-(1-Adamantylamino)propan-2-ol hydrochloride involves several steps. One common method includes the reaction of 1-adamantylamine with epichlorohydrin under controlled conditions to form the intermediate product, which is then treated with hydrochloric acid to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(1-Adamantylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The adamantyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction yields .

Scientific Research Applications

1-(1-Adamantylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Adamantylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets. The adamantyl group is known to enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets effectively. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1-(1-Adamantylamino)propan-2-ol hydrochloride can be compared with other adamantane derivatives, such as:

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Rimantadine: Another antiviral compound with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties compared to other adamantane derivatives .

Properties

IUPAC Name

1-(1-adamantylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO.ClH/c1-9(15)8-14-13-5-10-2-11(6-13)4-12(3-10)7-13;/h9-12,14-15H,2-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZGNTNKPVJDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC12CC3CC(C1)CC(C3)C2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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